molecular formula C17H18N4O5S B2382047 2-(4-((3-Oxo-4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)phenoxy)acetamide CAS No. 2310013-10-4

2-(4-((3-Oxo-4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)phenoxy)acetamide

Cat. No.: B2382047
CAS No.: 2310013-10-4
M. Wt: 390.41
InChI Key: GRWRPYNQNHDVLR-UHFFFAOYSA-N
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Description

2-(4-((3-Oxo-4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)phenoxy)acetamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a piperazine ring, a sulfonyl group, and a phenoxyacetamide moiety, making it a versatile scaffold for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((3-Oxo-4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)phenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 3-oxo-4-(pyridin-2-yl)piperazine with sulfonyl chloride to form the sulfonyl intermediate. This intermediate is then reacted with phenoxyacetic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts. Large-scale production may also employ continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-((3-Oxo-4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)phenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(4-((3-Oxo-4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)phenoxy)acetamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, including as an anti-tubercular agent and in cancer research.

    Industry: The compound is utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-((3-Oxo-4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)phenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites, while the piperazine ring may enhance binding affinity. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide Derivatives: These compounds share structural similarities and are used in anti-tubercular treatments.

    Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.

    Quinazoline Derivatives: These compounds are widely studied for their anticancer and antimicrobial activities.

Uniqueness

What sets 2-(4-((3-Oxo-4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)phenoxy)acetamide apart is its unique combination of functional groups, which confer a broad spectrum of biological activities. Its ability to undergo various chemical modifications also makes it a valuable scaffold for drug development and other scientific research applications.

Properties

IUPAC Name

2-[4-(3-oxo-4-pyridin-2-ylpiperazin-1-yl)sulfonylphenoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5S/c18-15(22)12-26-13-4-6-14(7-5-13)27(24,25)20-9-10-21(17(23)11-20)16-3-1-2-8-19-16/h1-8H,9-12H2,(H2,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWRPYNQNHDVLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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